molecular formula C6H11ClO2 B12082821 (2S)-2-chloro-3,3-dimethylbutanoic acid CAS No. 32659-48-6

(2S)-2-chloro-3,3-dimethylbutanoic acid

Cat. No.: B12082821
CAS No.: 32659-48-6
M. Wt: 150.60 g/mol
InChI Key: MRMBZUFUXAUVPR-SCSAIBSYSA-N
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Description

Butanoic acid, 2-chloro-3,3-dimethyl-, (S)-, also known as (S)-2-chloro-3,3-dimethylbutanoic acid, is an organic compound with the molecular formula C6H11ClO2. This compound is a derivative of butanoic acid, where a chlorine atom is substituted at the second carbon, and two methyl groups are attached to the third carbon. The (S)-configuration indicates that the compound is optically active and has a specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the reaction of 3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3,3-dimethylbutanoic acid+SOCl22-chloro-3,3-dimethylbutanoic acid+SO2+HCl\text{3,3-dimethylbutanoic acid} + \text{SOCl}_2 \rightarrow \text{2-chloro-3,3-dimethylbutanoic acid} + \text{SO}_2 + \text{HCl} 3,3-dimethylbutanoic acid+SOCl2​→2-chloro-3,3-dimethylbutanoic acid+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of (S)-2-chloro-3,3-dimethylbutanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in (S)-2-chloro-3,3-dimethylbutanoic acid can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as esters or anhydrides.

    Reduction Reactions: Reduction of the carboxylic acid group can yield primary alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 2-hydroxy-3,3-dimethylbutanoic acid or 2-amino-3,3-dimethylbutanoic acid.

    Oxidation: Formation of esters such as methyl 2-chloro-3,3-dimethylbutanoate.

    Reduction: Formation of 2-chloro-3,3-dimethylbutanol.

Scientific Research Applications

(S)-2-chloro-3,3-dimethylbutanoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-chloro-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The (S)-configuration ensures that the compound fits into chiral active sites, influencing its biological activity and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-chloro-: Similar structure but with the chlorine atom at the third carbon.

    Butanoic acid, 3,3-dimethyl-: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Butanoic acid, 2-chloro-: Similar but without the additional methyl groups, affecting its steric properties.

Uniqueness

(S)-2-chloro-3,3-dimethylbutanoic acid is unique due to its specific (S)-configuration and the presence of both chlorine and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

32659-48-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

(2S)-2-chloro-3,3-dimethylbutanoic acid

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1

InChI Key

MRMBZUFUXAUVPR-SCSAIBSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)Cl

Canonical SMILES

CC(C)(C)C(C(=O)O)Cl

Origin of Product

United States

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